An In-depth Technical Guide to 2-(Piperidin-4-yloxy)nicotinonitrile: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Piperidin-4-yloxy)nicotinonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to present a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The molecular architecture of 2-(Piperidin-4-yloxy)nicotinonitrile marries two key pharmacophores: the nicotinonitrile scaffold and a piperidine moiety linked by an ether bridge. Nicotinonitrile (3-cyanopyridine) derivatives are recognized for a wide array of pharmacological activities, forming the core of several approved drugs.[1] The piperidine ring is a prevalent feature in many natural alkaloids and synthetic drugs, often contributing to desirable pharmacokinetic properties and central nervous system (CNS) activity.[2] The ether linkage provides a stable and synthetically accessible connection between these two key fragments. This unique combination suggests potential for novel biological activity, making it a compelling target for discovery research.
Molecular Structure and Physicochemical Properties
The structure of 2-(Piperidin-4-yloxy)nicotinonitrile consists of a pyridine ring substituted with a cyano group at the 3-position and a piperidin-4-yloxy group at the 2-position.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C11H13N3O | Based on structural components. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.5 | Estimated based on similar structures. The piperidine and pyridine rings are hydrophilic, while the overall structure has some lipophilicity. |
| pKa | ~4-5 (pyridine N), ~9-10 (piperidine N) | The pyridine nitrogen is weakly basic, while the piperidine nitrogen is a more basic secondary amine. |
| Hydrogen Bond Donors | 1 (piperidine N-H) | The secondary amine of the piperidine ring can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (pyridine N, nitrile N, ether O) | The nitrogen atoms of the pyridine and nitrile groups, and the oxygen of the ether are potential hydrogen bond acceptors. |
| Rotatable Bonds | 2 | The C-O bond of the ether and the C-C bond connecting the piperidine to the oxygen. |
Synthesis and Characterization
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical approach involves the reaction of 2-chloronicotinonitrile with N-protected 4-hydroxypiperidine, followed by deprotection.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-2-(piperidin-4-yloxy)nicotinonitrile
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Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. This step forms the sodium alkoxide of N-Boc-4-hydroxypiperidine.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloronicotinonitrile (1.1 eq) in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-70 °C.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to Yield 2-(Piperidin-4-yloxy)nicotinonitrile
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Acidic Cleavage: Dissolve the purified N-Boc-2-(piperidin-4-yloxy)nicotinonitrile in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. If a TFA salt is formed, it may be necessary to neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent.
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Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.
Characterization
The structure of the synthesized 2-(Piperidin-4-yloxy)nicotinonitrile should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the presence of both the piperidine and nicotinonitrile moieties.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch of the nitrile and the C-O-C stretch of the ether.
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Elemental Analysis: To determine the elemental composition of the synthesized compound.
Potential Pharmacological Properties and Therapeutic Applications
The pharmacological profile of 2-(Piperidin-4-yloxy)nicotinonitrile is likely to be influenced by both the nicotinonitrile and piperidine components.
Inferred Biological Activities from Related Compounds
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Anticancer Potential: Numerous nicotinonitrile derivatives have been investigated as anticancer agents.[8][9] The cyano-pyridine core can act as a scaffold for designing inhibitors of various kinases and other enzymes involved in cell proliferation.
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Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in many CNS-active drugs.[2] Depending on the overall molecular properties, 2-(Piperidin-4-yloxy)nicotinonitrile could potentially interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels. For instance, related pyridyl ethers have shown affinity for the nicotinic acetylcholine receptor.[10]
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site. Structurally related 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been developed as potent EGFR inhibitors for non-small cell lung cancer.[11]
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is required to elucidate the biological activity of 2-(Piperidin-4-yloxy)nicotinonitrile.
Step-by-step Protocol for Initial Screening:
-
Compound Preparation: Prepare a stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Assay Selection: Choose a panel of assays relevant to the predicted biological activities. This could include:
-
Cancer Cell Line Proliferation Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.
-
Receptor Binding Assays: Evaluate binding to a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) to identify potential neuropharmacological activity.
-
Kinase Inhibition Assays: Screen against a panel of kinases to identify potential targets in oncology or other therapeutic areas.
-
-
Data Analysis: Analyze the results to identify any significant "hits" where the compound shows activity.
-
Hit Confirmation and Follow-up: Confirm any initial hits and proceed with more detailed studies to determine the mechanism of action and structure-activity relationships (SAR).
Conclusion and Future Directions
2-(Piperidin-4-yloxy)nicotinonitrile represents a novel chemical entity with the potential for interesting biological activities, particularly in the areas of oncology and neuroscience. The proposed synthetic route via Williamson ether synthesis offers a straightforward method for its preparation. Future research should focus on the synthesis and thorough biological evaluation of this compound and its analogs to explore its therapeutic potential fully. Structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing its properties for drug development.
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